BenchChemオンラインストアへようこそ!

5-(3,4,5-trimethoxyphenyl)-4H-pyrazole-3-carboxylic Acid

Lipophilicity ADME Tautomerism

5-(3,4,5-Trimethoxyphenyl)-4H-pyrazole-3-carboxylic acid (CAS 904815-28-7) is a heterocyclic building block belonging to the pyrazole-3-carboxylic acid class. It features a 3,4,5-trimethoxyphenyl substituent at the 5-position and exists as the 4H-tautomer, distinguishing it from the more common 1H-pyrazole regioisomers.

Molecular Formula C13H14N2O5
Molecular Weight 278.26 g/mol
CAS No. 904815-28-7
Cat. No. B1620957
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(3,4,5-trimethoxyphenyl)-4H-pyrazole-3-carboxylic Acid
CAS904815-28-7
Molecular FormulaC13H14N2O5
Molecular Weight278.26 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1OC)OC)C2=NN=C(C2)C(=O)O
InChIInChI=1S/C13H14N2O5/c1-18-10-4-7(5-11(19-2)12(10)20-3)8-6-9(13(16)17)15-14-8/h4-5H,6H2,1-3H3,(H,16,17)
InChIKeyRVSUUZNWKCWBSV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(3,4,5-Trimethoxyphenyl)-4H-pyrazole-3-carboxylic Acid (CAS 904815-28-7): Physicochemical & Structural Baseline for Informed Procurement


5-(3,4,5-Trimethoxyphenyl)-4H-pyrazole-3-carboxylic acid (CAS 904815-28-7) is a heterocyclic building block belonging to the pyrazole-3-carboxylic acid class. It features a 3,4,5-trimethoxyphenyl substituent at the 5-position and exists as the 4H-tautomer, distinguishing it from the more common 1H-pyrazole regioisomers. According to computed PubChem data, it has a molecular weight of 278.26 g/mol, a LogP of 1.3, one hydrogen bond donor, seven hydrogen bond acceptors, and five rotatable bonds [1]. Its combination of a carboxylic acid handle and a methoxy‑rich aryl ring makes it a versatile intermediate for medicinal chemistry and agrochemical research.

Why Generic Substitution Fails for 5-(3,4,5-Trimethoxyphenyl)-4H-pyrazole-3-carboxylic Acid (904815-28-7): Tautomer- and Regioisomer-Dependent Recognition


Superficially similar pyrazole‑carboxylic acids cannot replace 904815-28-7 in structure‑activity campaigns because both the position of the carboxylic acid (C‑3 vs. C‑5) and the tautomeric state (4H vs. 1H) alter the spatial orientation of the hydrogen‑bond donor/acceptor array [1]. The 4H‑tautomer places the acidic NH donor on the pyrazole N‑4, producing a different hydrogen‑bond geometry than the N‑1 donor of the 1H‑tautomer. Even regioisomers with identical molecular formulae (e.g., CAS 1319125-29-5) display divergent LogP values and target‑binding signatures , making empirical re‑validation mandatory. The quantitative comparisons in Section 3 demonstrate that neglecting these subtle differences can lead to false SAR interpretation and procurement of an incorrect starting material.

Quantitative Differentiation Evidence for 5-(3,4,5-Trimethoxyphenyl)-4H-pyrazole-3-carboxylic Acid (904815-28-7) versus Closest Analogues


LogP Shift: 4H-Tautomer (904815-28-7) vs. 1H-Regioisomer (CAS 1319125-29-5) Alters Lipophilicity-Driven Pharmacokinetics

The computed LogP of 5-(3,4,5-trimethoxyphenyl)-4H-pyrazole-3-carboxylic acid (904815-28-7) is 1.3, while the regioisomeric 3-(3,4,5-trimethoxyphenyl)-1H-pyrazole-5-carboxylic acid (CAS 1319125-29-5) exhibits a distinct LogP value of approximately 1.6 (estimated from structural fragments), reflecting the impact of tautomeric hydrogen placement on overall polarity [1]. This ΔLogP of ≈0.3 units can translate into meaningful differences in membrane permeability and solubility behaviour.

Lipophilicity ADME Tautomerism

Hydrogen‑Bond Acceptor Count Distinguishes 904815-28-7 from Non‑Methoxy Analogues in Target‑Binding Scaffolds

The target compound possesses 7 hydrogen‑bond acceptors (HBA), contributed by three methoxy groups, the pyrazole nitrogens, and the carboxylic acid carbonyl and hydroxyl [1]. In contrast, the simple 4H-pyrazole‑3‑carboxylic acid parent (CAS 855643‑75‑3) has only 4 HBA. The additional three HBA donors arise from the 3,4,5‑trimethoxyphenyl motif, directly increasing the potential for polar interactions with kinase hinge regions or tubulin colchicine‑binding sites [2].

Hydrogen bonding Drug design Scaffold hopping

Neuroprotective Efficacy of TMPP (1H‑Tautomer) In Vitro: Differentiation from Non‑Methoxy Pyrazole Scaffolds

5‑(3,4,5‑Trimethoxyphenyl)‑1H‑pyrazole‑3‑carboxylic acid (TMPP, the 1H‑tautomer of the target 4H‑compound) has been reported to inhibit neuronal death induced by oxygen and glucose deprivation (OGD) in cell culture and to suppress synaptic dysfunction and apoptosis pathways following traumatic brain injury in vitro . Although quantitative EC₅₀ data are not publicly disclosed, the qualitative neuroprotective outcome contrasts with non‑methoxy pyrazole‑carboxylic acids, which generally lack this pharmacological profile. The 4H‑tautomer is expected to retain this bioactivity due to rapid tautomeric equilibration under physiological conditions.

Neuroprotection Oxygen‑glucose deprivation Apoptosis

Anti‑Inflammatory iNOS/COX‑2 Suppression: Pyrazole‑Series Potency Contextualises 904815‑28‑7 Activity

In a series of 3,4,5‑trimethoxyphenyl‑bearing pyrazoles (4a‑g), the unsubstituted pyrazole‑3‑carboxylic acid derivative (compound 4a, which corresponds structurally to 904815‑28‑7) served as the reference scaffold. While the pyrazolo[3,4‑d]pyridazine derivatives strongly down‑regulated iNOS expression (20.3‑51.3 % residual activity), the pyrazole series 4a‑g showed varied COX‑2 inhibition, with all active compounds reducing COX‑2 expression below 100 % in LPS‑stimulated RAW 264.7 macrophages [1]. Compound 4a exhibited moderate anti‑inflammatory potency, providing a baseline for subsequent derivatisation.

Anti-inflammatory iNOS COX‑2 RAW264.7

Rotatable Bond Count as a Conformational Flexibility Switch: 904815‑28‑7 vs. Rigid Fused‑Ring Analogues

With 5 rotatable bonds (three methoxy torsions plus two bonds linking the phenyl and carboxylic acid groups), 904815‑28‑7 adopts a broader conformational ensemble than rigidified analogues such as pyrazolo[3,4-d]pyridazine derivatives (≤3 rotatable bonds) [1]. This flexibility may enhance induced‑fit binding to adaptable protein pockets but can also impose a higher entropic penalty upon binding relative to pre‑organised scaffolds.

Conformational flexibility Entropy Molecular recognition

Procurement‑Relevant Application Scenarios for 5-(3,4,5-Trimethoxyphenyl)-4H-pyrazole-3-carboxylic Acid (904815‑28‑7)


Medicinal Chemistry: Lead‑Like Fragment with Trimethoxyphenyl Privileged Motif

Owing to its moderate LogP (1.3) and high hydrogen‑bond acceptor count (7), 904815‑28‑7 is an ideal fragment for kinase and tubulin‑binding inhibitor programmes that exploit the 3,4,5‑trimethoxyphenyl recognition motif [1][2]. Its carboxylic acid group allows straightforward amide or ester conjugation to generate focused libraries without the need for protecting‑group manipulation.

Neurodegenerative Disease Research: Access to a Validated Neuroprotective Chemotype

The 1H‑tautomer TMPP has demonstrated in‑vitro neuroprotection against OGD‑induced neuronal death and synaptic dysfunction following traumatic brain injury . Procuring the 4H‑tautomer (904815‑28‑7) as the synthetic precursor ensures access to this biologically validated chemotype while maintaining the option for late‑stage tautomeric control.

Anti‑Inflammatory Drug Discovery: Balancing Potency and Synthetic Tractability

The pyrazole‑3‑carboxylic acid core exhibits measurable COX‑2 suppression in LPS‑stimulated RAW264.7 macrophages, positioning 904815‑28‑7 as a synthetically accessible starting material for anti‑inflammatory SAR studies. It offers a favourable balance between biological activity and synthetic versatility compared to the more potent but structurally complex pyrazolo[3,4‑d]pyridazine derivatives [2].

Agrochemical Intermediate: Methoxy‑Rich Aryl Heterocycle for Crop Protection Leads

The combination of a trimethoxyphenyl group and a pyrazole‑carboxylic acid moiety is a recurring motif in fungicidal and herbicidal chemotypes. 904815‑28‑7 can be converted into ester, amide, or hydrazide derivatives without requiring pre‑functionalisation, accelerating hit‑to‑lead optimisation in agrochemical discovery pipelines [1].

Quote Request

Request a Quote for 5-(3,4,5-trimethoxyphenyl)-4H-pyrazole-3-carboxylic Acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.